N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that belongs to the class of thiazolidinedione derivatives. These compounds are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The structure of this compound includes a thiazolidinedione ring, a pyrrolidine ring, and a benzamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional functional groups, while reduction reactions may remove certain groups or alter the compound’s stereochemistry .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. Studies have demonstrated its ability to modulate enzyme activity, which could have implications for the treatment of metabolic disorders .
Medicine: In medicine, N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has been investigated for its potential therapeutic effects. Its antidiabetic properties, in particular, have garnered significant attention, as it has been shown to improve glucose uptake and insulin sensitivity in preclinical models .
Industry: In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways . One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . By binding to PPAR-γ, this compound can modulate the expression of genes involved in these metabolic processes, leading to improved insulin sensitivity and glucose uptake .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide include other thiazolidinedione derivatives, such as rosiglitazone and pioglitazone . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiazolidinedione and pyrrolidine rings, along with the benzamide moiety . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLHIFXICSESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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